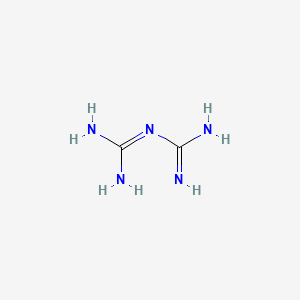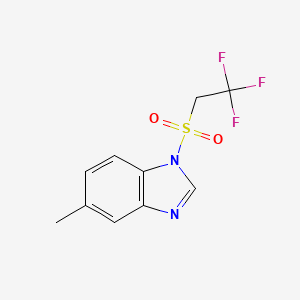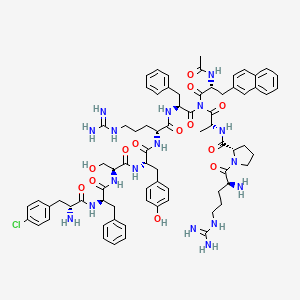
Lactaronecatorin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lactaronecatorin A is a terpene lactone, a class of organic compounds known for containing a lactone ring. These compounds are derived from prenol lipids and are often found in various natural sources. This compound has a molecular formula of C15H22O3 and is primarily located in the membrane and cytoplasm within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic preparation of Lactaronecatorin A involves several steps, typically starting from simpler organic molecules. The process often includes the formation of the lactone ring through cyclization reactions. Specific details on the synthetic routes and reaction conditions for this compound are not widely documented, but general methods for synthesizing terpene lactones can be applied.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques. This could include the use of bioreactors for the fermentation of microorganisms that produce the compound naturally or through engineered biosynthetic pathways.
Chemical Reactions Analysis
Types of Reactions
Lactaronecatorin A, like other terpene lactones, can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound could lead to the formation of more oxidized derivatives, while reduction could yield more saturated compounds.
Scientific Research Applications
Lactaronecatorin A has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is studied for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . In chemistry, it serves as a model compound for studying the reactivity of terpene lactones. In medicine, its derivatives are explored for therapeutic applications.
Mechanism of Action
The mechanism of action of Lactaronecatorin A involves its interaction with specific molecular targets and pathways within cells. As a terpene lactone, it may interact with enzymes and receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Lactaronecatorin A can be compared with other similar terpene lactones, such as:
Artemisinin: Known for its antimalarial properties.
Parthenolide: Studied for its anticancer and anti-inflammatory effects.
Costunolide: Known for its antimicrobial and anticancer activities.
This compound is unique due to its specific molecular structure and the particular biological activities it exhibits. While it shares some properties with other terpene lactones, its distinct chemical composition and reactivity make it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
62824-38-8 |
|---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
4-[(2R)-2-(4,4-dimethylcyclopenten-1-yl)propyl]-3-(hydroxymethyl)-2H-furan-5-one |
InChI |
InChI=1S/C15H22O3/c1-10(11-4-5-15(2,3)7-11)6-13-12(8-16)9-18-14(13)17/h4,10,16H,5-9H2,1-3H3/t10-/m1/s1 |
InChI Key |
ASKJTZIKSPCIKT-SNVBAGLBSA-N |
SMILES |
CC(CC1=C(COC1=O)CO)C2=CCC(C2)(C)C |
Isomeric SMILES |
C[C@H](CC1=C(COC1=O)CO)C2=CCC(C2)(C)C |
Canonical SMILES |
CC(CC1=C(COC1=O)CO)C2=CCC(C2)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Blennin C; Lactaronecatorin A; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(2S)-2-[[(4R)-3-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentyl]-5,5-dimethyl-1,3-thiazolidine-4-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B1667072.png)

![(2R)-2-Amino-3-[[(2R)-2-amino-3-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-one](/img/structure/B1667074.png)

